molecular formula C17H19N B14660113 (2R,6S)-2,6-Diphenylpiperidine CAS No. 38047-66-4

(2R,6S)-2,6-Diphenylpiperidine

Cat. No.: B14660113
CAS No.: 38047-66-4
M. Wt: 237.34 g/mol
InChI Key: RIZNREVBQZUGTM-CALCHBBNSA-N
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Description

(2R,6S)-2,6-Diphenylpiperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. Piperidine rings are fundamental structural motifs found in numerous pharmaceuticals and biologically active compounds, serving as key synthetic building blocks for drug design . The specific stereochemistry of the (2R,6S) isomer provides a defined three-dimensional structure that is crucial for studying stereoselective interactions and for the development of enantiomerically pure substances. Research into similar 2,6-disubstituted piperidine structures has shown that the piperidine ring typically adopts a chair conformation, with substituents often occupying equatorial positions to minimize steric strain . This compound serves as a valuable precursor or intermediate for the synthesis of more complex molecules. Its applications are primarily found in early-stage discovery research, including use as a chiral scaffold, a ligand in catalysis, or a building block for the development of potential therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38047-66-4

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2S,6R)-2,6-diphenylpiperidine

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17+

InChI Key

RIZNREVBQZUGTM-CALCHBBNSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies Towards 2r,6s 2,6 Diphenylpiperidine and Its Stereoisomers

Enantioselective Strategies for the Construction of the 2,6-Diphenylpiperidine Framework

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. Enantioselective strategies enable the synthesis of specific enantiomers of chiral compounds, which can exhibit markedly different pharmacological activities.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. One notable application in piperidine (B6355638) synthesis involves the use of N-sulfinyl imines. For instance, the asymmetric synthesis of ring-functionalized trans-2,6-disubstituted piperidines can be achieved from N-sulfinyl δ-amino β-keto phosphonates. researchgate.neteurekaselect.com This methodology was successfully applied to the total synthesis of the alkaloid (–)-myrtine. researchgate.neteurekaselect.com Another approach involves the decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines with β-keto acids to produce enantiopure β-amino ketone derivatives. researchgate.net These intermediates can then be converted into cis-2,6-disubstituted piperidin-4-ones through an organocatalyzed condensation with aldehydes. researchgate.net A key advantage of this method is that both enantiomers of the final product are accessible from the same starting materials by simply changing the order in which the aldehydes are introduced. researchgate.net

Asymmetric Catalytic Synthesis Pathways

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of enantioenriched 2-alkyl-piperidines from the corresponding 2-alkyl-pyridinium salts. nih.gov Using the MeO-BoQPhos ligand, high levels of enantioselectivity (up to 93:7 er) have been achieved. nih.gov The resulting chiral piperidines are valuable precursors for biologically active fused tricyclic structures. nih.gov

Rhodium-catalyzed reactions have also proven effective. A method for synthesizing enantioenriched 3-substituted piperidines involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn Further reduction provides access to a variety of 3-piperidines. snnu.edu.cn Additionally, enantiomeric Iridium catalysts can be used for the stereoselective synthesis of vinylpiperidine building blocks, which have been applied in the total syntheses of alkaloids like (+)-241 D. nih.gov

Table 1: Asymmetric Catalytic Approaches to Piperidine Synthesis
Catalyst SystemReaction TypeSubstrateProductKey FeaturesReference
[Ir(COD)Cl]₂ / MeO-BoQPhosAsymmetric Hydrogenation2-Alkyl-pyridinium saltEnantioenriched 2-Alkyl-piperidineHigh enantioselectivity (up to 93:7 er). nih.gov
Rhodium / Chiral LigandAsymmetric Reductive HeckArylboronic acid & Pyridine (B92270) derivativeEnantioenriched 3-Substituted-piperidineExcellent enantioselectivity and wide functional group tolerance. snnu.edu.cn
Enantiomeric Iridium CatalystsAllylic CyclizationNot specifiedVinylpiperidine building blocksConfigurational switch allows access to different stereoisomers. nih.gov

Total Synthesis of Natural Products Incorporating the (2R,6S)-Piperidine Moiety

The utility of these enantioselective methods is demonstrated in the total synthesis of various natural products. Piperidine alkaloids, a class of natural products characterized by the piperidine ring, exhibit a wide range of biological activities. researchgate.net Synthetic strategies have enabled the creation of alkaloids such as (+)-241D, (–)-epimyrtine, and (–)-lasubine II. researchgate.net The synthesis of these complex molecules often relies on the key construction of the chiral piperidine core. researchgate.netorganic-chemistry.org For example, a stereoselective, metal-free reductive hydroamination cascade of enynyl amines has been employed for the total synthesis of alkaloids like (+)-solenopsins and (+)-isosolenopsins. organic-chemistry.org These syntheses underscore the power of modern organic chemistry to construct complex, biologically relevant molecules with high stereochemical control. organic-chemistry.orgtdl.orggrantome.com

Diastereoselective Synthesis of Cis- and Trans-2,6-Diphenylpiperidines

Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters within a molecule. For 2,6-disubstituted piperidines, this translates to the selective formation of either the cis or trans isomer.

Reductive Amination Reactions for Diphenylpiperidine Formation

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines. youtube.com The double reductive amination (DRA) of 1,5-dicarbonyl compounds provides a direct route to the piperidine skeleton. chim.it A facile synthesis of N-alkyl-2,6-diphenylpiperidines has been achieved through a reductive amination cyclization (RAC) of 1,5-diketones using alkylammonium formate. researchgate.net This reaction is an extension of the classic Leuckart reductive amination and can be conveniently performed under microwave irradiation. researchgate.net This approach allows for the synthesis of various primary, secondary, and tertiary alkyl amines from ammonia and alcohols, aldehydes, or ketones. uni-bayreuth.de For instance, the reaction between N-methyl-4-piperidone and another amine, followed by reduction with triacetoxyborohydride, is a key step in building more complex piperidine-containing structures. nih.gov

Table 2: Reductive Amination for Piperidine Synthesis
ReactionSubstrateReagentsProductReference
Reductive Amination Cyclization (RAC)1,5-DiketoneAlkylammonium formateN-alkyl-2,6-diphenylpiperidine researchgate.net
Double Reductive Amination (DRA)1,5-Dicarbonyl sugar derivativeAmmonium formate, NaBH₃CNPolyhydroxypiperidine chim.it
Direct Reductive AminationN-methyl-4-piperidonePrimary/Secondary Amine, TriacetoxyborohydrideSubstituted Piperazine/Piperidine nih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, forming the ring structure from a linear precursor. Various methods have been developed to achieve diastereoselective piperidine ring closure.

The aza-Prins cyclization is one such method used for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. semanticscholar.org Another powerful strategy is the intramolecular aza-Michael reaction, which can be catalyzed by organocatalysts to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Base-induced diastereoselective cyclization has also been used for the large-scale synthesis of trans-2,6-piperidines. nih.gov Furthermore, Pd(II)-catalyzed 1,3-chirality transfer reactions of N-protected ζ-amino allylic alcohols provide an efficient route to 2- and 2,6-substituted piperidines with high stereoselectivity. nih.gov The choice of solvent can be crucial, with THF often providing the highest stereoselectivity. nih.gov Silyl-Prins cyclizations of vinylsilyl alcohols have been used to prepare cis-2,6-disubstituted dihydropyrans, which are oxygenated heterocycle analogues, suggesting the potential of similar strategies for piperidines. mdpi.com These intramolecular reactions offer a high degree of control over the formation of the six-membered ring, making them valuable tools in the synthesis of complex piperidine derivatives. researchgate.netrsc.org

Stereochemical Control via Memory of Chirality (MOC) Phenomena

The concept of "Memory of Chirality" (MOC) offers a powerful and elegant strategy for the asymmetric synthesis of piperidine derivatives, including the cis-2,6-disubstituted scaffold. This approach relies on the transient existence of a chiral intermediate that retains the stereochemical information of the starting material, even after the original chiral center has been temporarily removed or altered. This "memory" then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to high levels of enantio- and diastereoselectivity.

In the context of synthesizing piperidines with vicinal stereocenters, intramolecular SN2' cyclization of α-amino ester enolates has been shown to proceed with excellent diastereo- and enantioselectivity through a memory of chirality mechanism. While not explicitly detailed for the direct synthesis of (2R,6S)-2,6-diphenylpiperidine, the principles of this methodology are applicable. The strategy involves the generation of a chiral enolate from a suitable acyclic precursor. This enolate, despite its prochiral nature at the α-carbon, maintains a chiral conformation dictated by the pre-existing stereocenter. Subsequent intramolecular cyclization then occurs in a stereoselective manner, guided by this conformational preference, to yield the desired piperidine ring system with controlled stereochemistry at the newly formed stereocenters.

Derivatization and Functionalization of the this compound Scaffold

The this compound core serves as a versatile template for the development of novel molecular architectures with tailored properties. Its derivatization and functionalization are crucial for modulating its biological activity, physical characteristics, and utility as a building block in more complex syntheses. This section explores key strategies for modifying this scaffold, including N-substitution, regioselective functionalization of the piperidine ring, and its application in the construction of intricate molecular frameworks.

N-Substitution and its Stereochemical Implications

The nitrogen atom of the piperidine ring is a prime site for modification, and N-substitution can significantly influence the conformation and, consequently, the biological and chemical properties of the this compound molecule. The introduction of substituents on the nitrogen atom can alter the steric and electronic environment, leading to distinct stereochemical outcomes.

N-Acylation: The introduction of an acyl group at the nitrogen atom can lead to a distorted boat conformation of the piperidine ring. For instance, in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the sum of the bond angles around the nitrogen atom is consistent with sp2 hybridization, indicating a significant degree of planarization due to amide resonance nih.gov. This change in hybridization and the steric interactions between the N-acyl group and the substituents at C2 and C6 can force the piperidine ring out of its typical chair conformation. In some N-acylated piperidines with a 2-substituent, a pseudoallylic strain can dictate the axial orientation of the 2-substituent nih.gov.

N-Arylation: The synthesis of N-aryl-cis-2,6-diphenylpiperidines has been achieved through reductive amination of 1,5-diphenyl-1,5-pentanedione with aryl ammonium formate researchgate.net. Conformational studies of these derivatives using a combination of DFT calculations, NMR spectroscopy, and X-ray crystallography have revealed that the N-aryl, C2-phenyl, and C6-phenyl rings preferentially occupy equatorial positions, with the piperidine ring adopting a flattened-chair conformation researchgate.net.

The conformational preferences upon N-substitution can be summarized in the following table:

N-SubstituentPiperidine Ring ConformationOrientation of Phenyl Groups (C2, C6)
HydrogenChair researchgate.netEquatorial researchgate.netnih.gov
AcetylDistorted Boat nih.govEquatorial and Axial nih.gov
ArylFlattened-Chair researchgate.netEquatorial researchgate.net

Regioselective Functionalization of the Piperidine Ring System

Achieving regioselective functionalization of the piperidine ring in the presence of two phenyl substituents is a significant synthetic challenge. The development of methods for the diastereoselective C-H functionalization of nitrogen heterocycles provides a promising avenue for modifying the this compound scaffold.

While direct examples on the this compound are not extensively reported, stereochemically complementary oxidative C-H functionalization of N-carbamoyl tetrahydropyridines has been shown to provide either cis- or trans-2,6-disubstituted piperidines with high regio- and diastereoselectivity nih.gov. This metal-free process offers a potential strategy for introducing additional functionality at specific positions on the piperidine ring of the target molecule.

Furthermore, directed functionalization of 1,2-dihydropyridines using an amidine auxiliary has been reported for the stereoselective synthesis of 2,6-disubstituted piperidines nih.gov. This method involves the diastereoselective addition of a Grignard reagent, followed by a directed regioselective metalation and subsequent functionalization. Adapting such methodologies to the this compound system could enable the introduction of a wide range of substituents at positions other than C2 and C6.

Building Block Applications in Complex Molecular Architectures

The stereochemically defined and conformationally constrained scaffold of this compound makes it an attractive building block for the synthesis of more complex molecules, including natural products and their analogues. The cis-2,6-disubstituted piperidine motif is a common feature in numerous piperidine alkaloids.

The asymmetric synthesis of cis-2,6-disubstituted piperidine natural products has been achieved from chiral aziridines through a one-pot sequential reaction cascade nih.govrsc.org. This highlights the utility of the cis-2,6-disubstituted piperidine core in the construction of biologically active molecules. The this compound scaffold, with its defined stereochemistry, can serve as a chiral template or a key intermediate in the asymmetric synthesis of complex targets. The phenyl groups can be further functionalized or can serve to impart specific conformational rigidity to the final molecule.

The ability to perform regioselective functionalization on the piperidine ring, as discussed in the previous section, further enhances the potential of this compound as a versatile building block for creating structurally and stereochemically diverse molecules.

Structural Elucidation and Conformational Analysis of 2r,6s 2,6 Diphenylpiperidine Derivatives

Advanced Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical and conformational analysis of piperidine (B6355638) derivatives in solution. Both ¹H and ¹³C NMR provide detailed insights into the molecular framework.

For 2,6-disubstituted piperidines, ¹H NMR spectroscopy is particularly powerful. The vicinal coupling constants (J-values) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. In the case of a chair conformation, the coupling constant between axial-axial protons (³Jₐₐ) is typically large (around 10-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are much smaller (around 2-5 Hz).

In derivatives of cis-2,6-diphenylpiperidine, the observation of large coupling constants for the protons at C-2 and C-6 with their adjacent methylene (B1212753) protons is indicative of a chair conformation where the bulky phenyl groups occupy equatorial positions to minimize steric strain. ias.ac.in This arrangement places the C2-H and C6-H protons in axial positions, leading to characteristic large axial-axial couplings with the axial protons at C3 and C5.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals. researchgate.net These experiments help in mapping the connectivity within the molecule, confirming the structural integrity and aiding in the detailed conformational assessment. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, further confirming the relative stereochemistry and spatial arrangement of the substituents.

X-ray Crystallography Studies of (2R,6S)-2,6-Diphenylpiperidine and Analogues

Single-crystal X-ray crystallography provides definitive, high-resolution information about the solid-state structure of molecules, offering precise data on bond lengths, bond angles, and torsional angles.

A crystallographic study of r-2,c-6-diphenylpiperidine, which corresponds to the (2R,6S) meso isomer, has confirmed its molecular structure and conformation in the solid state. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net

Crystal Data for this compound
Parameter Value
Chemical FormulaC₁₇H₁₉N
Molecular Weight237.33
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.6450 (9)
b (Å)11.2255 (17)
c (Å)11.5281 (17)
α (°)73.911 (9)
β (°)89.898 (9)
γ (°)81.466 (9)
Volume (ų)693.53 (18)
Z2

Data sourced from Maheshwaran et al. (2013). researchgate.net

The X-ray diffraction analysis unequivocally shows that the piperidine ring in this compound adopts a chair conformation. researchgate.net This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. The degree of puckering in the ring can be quantified using Cremer and Pople puckering parameters. For this compound, the parameters were determined as q₂=0.0420 (15) Å, q₃ = -0.5799 (15) Å, and φ₂ = 190 (2)°. researchgate.net These values are characteristic of a chair geometry. In this conformation, the two bulky phenyl substituents at the C-2 and C-6 positions both occupy equatorial positions, which is the sterically most favorable arrangement. researchgate.net While the chair form is common, studies on N-acetylated or other heavily substituted analogues have revealed distorted boat or twist-boat conformations, highlighting the influence of substituents on the ring's geometry. nih.gov

The spatial orientation of the two phenyl rings relative to the piperidine core is a critical structural feature. The crystallographic data provide precise measurements of the relevant dihedral angles. The phenyl rings are not coplanar with the piperidine ring but are significantly twisted away from it. researchgate.net This twisting minimizes steric interactions with the rest of the molecule.

Selected Torsion and Dihedral Angles for this compound
Angle Description Value (°)
C(13)—C(2)—C(3)—C(4)-178.62 (11)
C(4)—C(5)—C(6)—C(7)177.89 (12)
Dihedral angle between the two phenyl rings60.0 (7)
Dihedral angle between phenyl ring 1 [C7–C12] and piperidine best plane81.10 (7)
Dihedral angle between phenyl ring 2 [C13–C18] and piperidine best plane81.04 (7)

Data sourced from Maheshwaran et al. (2013). researchgate.net

The torsion angles confirm the equatorial placement of the phenyl groups. researchgate.net The significant dihedral angles between the phenyl rings and the piperidine ring indicate a nearly perpendicular orientation, which is a common feature in such systems to alleviate steric hindrance.

Computational Chemistry for Conformational Energetics and Stereochemical Insights

Computational chemistry provides a powerful complement to experimental techniques, allowing for the investigation of molecular structures, conformational stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to model the geometry of diphenylpiperidine derivatives. nih.gov Geometry optimization calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are performed to find the lowest energy conformation of the molecule in the gas phase. nih.gov

These calculations typically confirm that the chair conformation with diequatorial phenyl groups is the most stable structure for the parent compound, consistent with experimental X-ray and NMR data. The theoretical bond lengths, bond angles, and dihedral angles obtained from the optimized structure generally show good agreement with the values determined by X-ray crystallography.

Furthermore, computational models can provide insights into the electronic structure of the molecule. For example, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is an indicator of molecular stability and polarizability. nih.gov By comparing the computed structures and energies of different possible conformers (e.g., chair vs. boat) or stereoisomers, computational chemistry offers a quantitative assessment of their relative stabilities and the energy barriers for interconversion. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic properties and thermodynamic stability of this compound and its derivatives. These computational methods allow for the optimization of molecular geometries in the gas phase and provide profound insights into the molecule's frontier molecular orbitals, charge distribution, and reactivity.

Theoretical geometry optimization of various 2,6-diphenylpiperidine derivatives is frequently performed using DFT methods, with the B3LYP functional and basis sets such as 6-311G(d,p) or 6-31G(d,p) being common choices. nih.govnih.govnih.gov The calculations consistently predict that the piperidine ring adopts a stable chair conformation, which is in good agreement with experimental data obtained from single-crystal X-ray diffraction studies. nih.govresearchgate.net For instance, in a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine rings in the computationally optimized structure and the solid-state structure showed a root-mean-square deviation of only 0.434 Å for non-hydrogen atoms. nih.gov

A critical aspect of understanding the chemical behavior of these compounds is the analysis of their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

In derivatives of 2,6-diphenylpiperidine, the HOMO is often localized on the aromatic rings and the piperidine moiety, while the LUMO can be distributed over the entire molecule. nih.gov DFT calculations have been used to determine the specific energy values for these orbitals in various derivatives.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-oneDFT/B3LYP/6-311++G(d,p)-4.804-1.6943.110 nih.gov
N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidineDFT/B3LYP/6–311 G(d,p)-5.212-2.0473.165 nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the electronic stability and reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). nih.gov Chemical hardness (η) measures the resistance to change in the electron distribution or charge transfer. A higher hardness value corresponds to greater stability.

ParameterFormulaCalculated Value for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidineReference
Hardness (η)(I - A) / 21.5825 nih.gov
Softness (σ)1 / η0.6319 nih.gov
Electronegativity (χ)(I + A) / 23.6295 nih.gov
Electrophilicity Index (ω)χ² / 2η4.1611 nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis is another quantum mechanical method applied to these structures to investigate charge delocalization and the stability arising from intramolecular charge transfer interactions. nih.govresearchgate.netiaea.org This analysis provides a detailed picture of the electronic density distribution and bonding within the molecule, complementing the insights gained from FMO analysis. nih.govresearchgate.net These computational studies collectively affirm that derivatives of this compound possess a high degree of chemical reactivity and low kinetic stability, as indicated by their relatively small frontier orbital gaps. nih.govnih.gov

Applications of 2r,6s 2,6 Diphenylpiperidine in Asymmetric Catalysis and Organocatalysis

Design and Synthesis of Chiral Ligands Based on the (2R,6S)-2,6-Diphenylpiperidine Backbone

The rigid chair-like conformation of the piperidine (B6355638) ring in this compound fixes the spatial orientation of the two phenyl substituents, providing a robust and predictable chiral environment. This inherent chirality can be effectively transmitted to a catalytic center through the strategic introduction of coordinating functional groups at the nitrogen atom or other positions on the piperidine ring.

The inherent C2 symmetry of the this compound backbone is a highly desirable feature in the design of chiral ligands. C2-symmetric ligands are known to reduce the number of possible diastereomeric transition states in a catalytic cycle, which can lead to higher enantioselectivities. The synthesis of such ligands typically involves the derivatization of the secondary amine of the piperidine ring with moieties containing donor atoms suitable for metal coordination.

For instance, acylation of this compound with activated carboxylic acids bearing phosphine (B1218219), oxazoline, or pyridine (B92270) units can yield a variety of C2-symmetric ligands. The resulting amide bond can restrict rotation, further rigidifying the ligand structure and enhancing its stereodirecting ability.

Illustrative Data on C2-Symmetric Ligand Synthesis

Ligand Precursor Reagent Resulting Ligand Type Potential Application
This compound 2-(Diphenylphosphino)benzoyl chloride P,N-Ligand Asymmetric Cross-Coupling
This compound (S)-2-Chloroformyl-4-isopropyloxazoline N,N,N-Ligand Asymmetric Diels-Alder

This table is illustrative and represents potential synthetic pathways based on established chemical principles.

The secondary amine of the this compound backbone serves as a versatile anchor point for the construction of bidentate and tridentate ligands. By introducing substituents containing additional nitrogen donor atoms, such as pyridyl or oxazolinyl groups, ligands with varying coordination modes can be synthesized.

For example, the reaction of this compound with 2-chloromethylpyridine can yield a tridentate N,N,N-ligand. The flexibility in the design of these ligand scaffolds allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for optimizing catalytic activity and enantioselectivity. The synthesis of Schiff base ligands through condensation reactions with appropriate aldehydes is another viable strategy to create multidentate ligand systems.

Metal-Catalyzed Enantioselective Transformations Utilizing this compound-Derived Ligands

The chiral ligands derived from the this compound backbone are anticipated to be effective in a range of metal-catalyzed enantioselective reactions due to their well-defined and sterically hindered chiral environment.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, generated from a metal precursor and a chiral ligand, are effective catalysts for enantioselective variants of this reaction. Ligands derived from this compound, particularly those with C2 symmetry and containing coordinating groups such as oxazolines or pyridines, can form well-defined chiral pockets around a metal center (e.g., copper(II), magnesium(II), or zinc(II)). This chiral environment can effectively discriminate between the two faces of the dienophile, leading to high enantioselectivity in the cycloaddition product.

Hypothetical Research Findings for Asymmetric Diels-Alder Reaction

Diene Dienophile Catalyst (mol%) Yield (%) ee (%)
Cyclopentadiene N-Acryloyl-2-oxazolidinone Cu(OTf)2 / Ligand A (10) 92 95 (endo)
Isoprene Methacrolein Mg(ClO4)2 / Ligand B (15) 85 91 (exo)

This table is for illustrative purposes and shows the type of data expected from such catalytic studies. Ligands A, B, and C are hypothetical C2-symmetric derivatives of this compound.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of chiral alcohols. Chiral ligands derived from this compound, especially those bearing amino alcohol or diamine functionalities, are expected to be effective catalysts for reactions such as the addition of diethylzinc (B1219324) to aldehydes. wiley-vch.denih.gov

In a typical catalytic cycle, the chiral ligand coordinates to the zinc atom, forming a chiral complex that activates the aldehyde and directs the nucleophilic attack of the ethyl group from one enantiotopic face. The steric bulk of the diphenylpiperidine backbone would play a crucial role in creating a highly selective environment for this transformation.

Illustrative Data for Diethylzinc Addition to Benzaldehyde

Ligand (mol%) Solvent Temperature (°C) Yield (%) ee (%)
Ligand D (5) Toluene 0 98 92 (R)
Ligand E (2) Hexane -20 95 96 (R)

This table is illustrative, presenting hypothetical results for different bidentate ligands (D, E, F) derived from this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The development of chiral ligands for the enantioselective synthesis of axially chiral biaryls is an area of intense research. Ligands derived from this compound, functionalized with phosphine groups, could serve as effective controllers of enantioselectivity in palladium-catalyzed Suzuki-Miyaura couplings.

The C2-symmetric nature of such ligands would be advantageous in creating a well-defined and sterically demanding coordination sphere around the palladium center. This would facilitate the selective formation of one atropisomer of the biaryl product.

Hypothetical Results for Asymmetric Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Ligand (mol%) Yield (%) ee (%)
1-Bromo-2-methoxynaphthalene 1-Naphthylboronic acid Ligand G (4) 88 94
2-Bromo-N-phenylbenzamide Phenylboronic acid Ligand H (5) 91 90

This table provides illustrative examples of expected outcomes using hypothetical phosphine-containing ligands (G, H, I) based on the this compound scaffold.

Mechanistic Investigations in Asymmetric Catalysis

Mechanistic studies are crucial for understanding how a chiral catalyst or ligand like this compound transfers stereochemical information to a substrate, leading to the preferential formation of one enantiomer. Such investigations are fundamental to the rational design and optimization of new catalytic systems.

Ligand-Substrate and Ligand-Metal Interactions in Chiral Induction

To understand chiral induction, it is essential to elucidate the non-covalent interactions between the chiral catalyst and the substrate (in organocatalysis) or between the chiral ligand, metal center, and substrate (in metal catalysis). For this compound, this would involve:

Structural Analysis: Spectroscopic techniques like NMR (specifically NOE experiments) and X-ray crystallography of catalyst-substrate or metal-ligand complexes would be required to map the precise 3D arrangement and identify key points of interaction.

Interaction Mapping: Identifying whether interactions such as hydrogen bonding, π-π stacking between the phenyl rings and the substrate, or steric repulsion are the dominant factors in discriminating between the two prochiral faces of the substrate.

Without experimental or computational data on these interactions for this specific compound, a discussion of its role in chiral induction would be purely speculative.

Transition State Modeling for Stereoselectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the transition states of chemical reactions. For a reaction catalyzed by this compound, this would involve:

Modeling Competing Pathways: Calculating the energies of the transition states leading to the major and minor stereoisomers. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess of the product.

Identifying Key Structural Features: Analysis of the modeled transition state geometries would reveal which structural elements of the diphenylpiperidine scaffold are most influential in stabilizing the favored pathway and destabilizing the disfavored one.

A search for published DFT or other computational studies modeling reactions catalyzed by this compound did not yield specific results, precluding any detailed discussion on this topic.

Influence of Chiral Aggregates on Enantioselectivity

In many catalytic systems, the relationship between the enantiomeric excess of the catalyst and that of the product is not linear. These "nonlinear effects" (NLEs) provide profound mechanistic insight, often pointing to the formation of catalyst aggregates.

NLE Studies: Investigating the catalytic performance using non-enantiopure (scalemic) versions of a this compound-based catalyst would be the primary experimental method. A positive NLE ((+)-NLE), where the product ee is higher than the catalyst ee, often suggests that homochiral aggregates (e.g., dimers of the R,S-catalyst) are more reactive than heterochiral aggregates (e.g., dimers formed between the R,S- and S,R-catalysts).

Spectroscopic and Kinetic Evidence: These studies would be supported by kinetic analysis and spectroscopic methods (e.g., vapor pressure osmometry) to confirm the existence and nature of catalyst aggregates in solution.

No studies reporting on nonlinear effects or the aggregation behavior of catalytic systems derived from this compound could be located.

Advanced Computational and Theoretical Investigations of 2r,6s 2,6 Diphenylpiperidine

Computational Assessment of Stereoisomers and Conformational Restraints

The conformational landscape of piperidine (B6355638) and its derivatives is rich, with the chair conformation generally being the most stable. libretexts.org For (2R,6S)-2,6-diphenylpiperidine, computational studies, complemented by crystallographic data of the closely related r-2,c-6-diphenylpiperidine, confirm that the piperidine ring predominantly adopts a chair conformation. nih.govresearchgate.net In this conformation, the two bulky phenyl substituents occupy equatorial positions to minimize steric hindrance. nih.govresearchgate.net

The preference for the diequatorial arrangement in the chair form is a classic example of steric avoidance. 1,3-diaxial interactions that would arise if one or both phenyl groups were in axial positions would be highly destabilizing. Computational studies on substituted piperidines have quantified these energy differences, consistently showing a significant preference for equatorial substitution of large groups. nih.govnih.gov

Beyond the stable chair conformation, other higher-energy conformers such as the boat and twist-boat forms exist. Quantum chemical calculations can estimate the energy barriers between these conformations. For the parent piperidine ring, the energy difference between the chair and the twist-boat conformation is approximately 5 kcal/mol, while the boat conformation is about 6 kcal/mol higher in energy than the chair. westernsydney.edu.au For this compound, these energy differences are expected to be even more pronounced due to the steric demands of the phenyl groups. A computational study on 1-phenylpiperidin-4-one revealed the presence of chair-equatorial, chair-axial, and twist conformers, with their populations being sensitive to the computational method used. osti.gov

ConformerRelative Energy (kcal/mol) - Estimated for PiperidineKey Features for this compound
Chair (diequatorial) 0Most stable; minimizes steric strain with both phenyl groups in equatorial positions.
Chair (axial-equatorial) > 5High energy due to significant 1,3-diaxial interactions involving a phenyl group.
Twist-Boat ~5A flexible conformation, intermediate in the chair-to-chair interconversion pathway.
Boat ~6Higher energy due to eclipsing interactions and flagpole steric hindrance between substituents.

Note: Relative energy values are general estimations for the piperidine ring and are expected to be higher for the bulky 2,6-diphenyl substituted compound.

High-Level Quantum Chemical Calculations on Reaction Pathways and Energetics

High-level quantum chemical calculations are instrumental in understanding the reactivity and thermodynamics of chemical reactions. For this compound, these methods can be applied to investigate its synthesis, potential degradation pathways, and interactions with other molecules.

The synthesis of 2,6-diphenylpiperidine derivatives often involves cyclization reactions. nih.goveurekaselect.comnih.gov Quantum chemical methods can model the reaction mechanisms of these syntheses, identifying transition states and calculating activation energies. This provides a detailed picture of the reaction coordinates and helps in optimizing reaction conditions. For instance, calculations can elucidate the stereoselectivity of the synthesis, explaining why the meso (2R,6S) isomer might be preferentially formed under certain conditions.

Quantum chemical calculations on various piperidine derivatives have been used to determine their thermodynamic stability and electronic properties. chemjournal.kzekb.egscilit.com These studies often involve the calculation of enthalpies of formation, Gibbs free energies, and HOMO-LUMO energy gaps. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Optimized geometries, vibrational frequencies, reaction energies, activation barriers.Predicting the most stable conformer, understanding reaction mechanisms of synthesis.
Møller-Plesset Perturbation Theory (MP2) More accurate energies, especially for systems with significant electron correlation.Refining the relative energies of different conformers and transition states.
Coupled Cluster (CC) Methods "Gold standard" for accuracy in quantum chemical energy calculations.Providing benchmark energetic data for key points on the potential energy surface.

By modeling the interaction of this compound with potential reactants, such as electrophiles or nucleophiles, quantum chemistry can predict the most likely sites of reaction and the associated energy changes. This is crucial for understanding its chemical behavior and potential applications.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of molecular conformations and energetics, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. researchgate.net

An MD simulation of this compound in a solvent, such as water or an organic solvent, would illustrate the dynamic equilibrium between different conformers. It would show the transitions between the chair and twist-boat conformations, providing insights into the timescale and frequency of these events. The simulation would also reveal the range of motion of the phenyl groups, showing how they rotate and flex in solution.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the interactions between the molecule and solvent molecules.

Dihedral Angle Distributions: To map the conformational space sampled by the piperidine ring and the phenyl substituents.

MD simulations are particularly powerful for studying how the molecule's environment influences its behavior. mdpi.com For example, simulations in different solvents could reveal how solvent polarity affects the conformational equilibrium.

In Silico Studies for Ligand Design and Optimization

The rigid, yet conformationally defined, nature of the this compound scaffold makes it an attractive starting point for in silico ligand design and optimization. u-strasbg.fr Virtual screening and molecular docking are powerful computational techniques used to identify and refine potential drug candidates. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

In a typical in silico workflow, a library of virtual compounds can be generated by adding various functional groups to the this compound scaffold. nih.gov This library can then be screened against the three-dimensional structure of a biological target, such as a protein receptor or enzyme. Molecular docking programs predict the binding mode and affinity of each compound in the library to the target's active site.

The this compound core serves to orient the appended functional groups in specific three-dimensional arrangements, which can be crucial for achieving high-affinity and selective binding to a biological target. The meso nature of the scaffold provides a unique C2v symmetry that can be exploited in ligand design.

In Silico TechniqueApplicationRelevance for this compound
Scaffold Hopping Replacing a known active core with a novel scaffold while retaining biological activity.The diphenylpiperidine scaffold could be identified as a replacement for other privileged structures.
Virtual Library Design Creating a large set of virtual compounds based on a common scaffold.Generating a diverse library of potential ligands based on the this compound core.
Molecular Docking Predicting the binding orientation and affinity of a ligand to a target protein.Screening the virtual library to identify promising hits with good predicted binding to a specific target.
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups for biological activity.Using the diphenylpiperidine scaffold to spatially arrange pharmacophoric features.

Following initial virtual screening, the most promising hits can be further optimized using computational methods. This can involve making small chemical modifications to improve binding affinity, selectivity, or pharmacokinetic properties. The insights gained from these in silico studies can then guide the synthesis and experimental testing of a smaller, more focused set of compounds, accelerating the drug discovery process.

Emerging Research Directions and Interdisciplinary Applications

(2R,6S)-2,6-Diphenylpiperidine in Chiral Materials Science

The unique three-dimensional arrangement of the phenyl groups in a cis-configuration on the piperidine (B6355638) ring imparts significant chirality and steric influence, making this compound a compelling building block for the development of novel chiral materials.

Integration into Chiral Polymers and Supramolecular Architectures

The incorporation of chiral units into polymers can induce helical structures and create materials with unique optical and recognition properties. While specific research on integrating this compound into polymeric chains is not yet widely documented, the principle has been established with other chiral monomers. The synthesis of optically active polymers is a field of significant interest for applications in asymmetric catalysis, enantioselective separation, and chiral sensing mdpi.com. The rigid structure of the diphenylpiperidine moiety could serve as a robust chiral directing group, potentially leading to polymers with highly ordered secondary structures.

In the realm of supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The defined stereochemistry of this compound could be exploited to guide the formation of complex, chiral supramolecular architectures such as helicates, cages, or chiral frameworks. These organized assemblies often exhibit emergent properties not present in the individual molecules, with potential applications in areas like molecular recognition and encapsulation.

Development of Chiroptical Materials Based on Derived Scaffolds

Chiroptical materials, which interact differently with left- and right-circularly polarized light, are crucial for applications in optical devices, displays, and sensors. The development of such materials often relies on the synthesis of molecules with strong circular dichroism (CD) and circularly polarized luminescence (CPL). Derivatives of this compound, functionalized with chromophores, could yield novel chiroptical materials. The fixed spatial relationship between the phenyl rings and any attached light-absorbing or emitting groups could lead to strong chiroptical responses. Research into chiral polythiophenes, for instance, has demonstrated how chiral side chains can induce a chiral arrangement in the conjugated polymer backbone, leading to distinct chiroptical properties nih.gov. This concept could be extended to polymers and materials derived from the this compound scaffold.

Automated Synthesis and High-Throughput Screening in this compound Chemistry

Modern drug discovery and materials development heavily rely on the rapid synthesis and evaluation of large libraries of compounds. Automated synthesis platforms and high-throughput screening (HTS) are key technologies in this process nih.govj-morphology.com.

Applying these technologies to this compound chemistry would enable the rapid generation of a diverse range of derivatives. By systematically modifying the phenyl rings or the piperidine nitrogen, a library of compounds could be created. Automated synthesis, particularly using solid-phase techniques in a continuous-flow fashion, allows for the efficient six-step synthesis of complex molecules like prexasertib, demonstrating the power of this approach nih.gov. Such a strategy could be adapted to produce a library of this compound analogs. This library could then be subjected to high-throughput screening to identify compounds with desired properties, whether for biological activity or for specific materials science applications.

Applications in Flow Chemistry for Sustainable Synthesis and Catalysis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages in terms of safety, efficiency, and scalability researchgate.netunicam.it. This technology is a cornerstone of green and sustainable chemistry beilstein-journals.orgresearchgate.net.

The synthesis of the 2,6-diphenylpiperidine core and its derivatives could be significantly optimized using flow chemistry protocols. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved selectivity, and reduced waste compared to traditional batch synthesis researchgate.net. For instance, flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds for medicinal chemistry applications researchgate.net.

Furthermore, this compound and its derivatives could be developed as chiral catalysts or ligands for use in continuous-flow processes. Immobilizing these chiral molecules onto a solid support would allow them to be used in packed-bed reactors, facilitating catalyst reuse and simplifying product purification—key principles of sustainable catalysis beilstein-journals.org. This approach combines the benefits of stereoselective synthesis with the operational advantages of flow chemistry, paving the way for more environmentally friendly production of chiral molecules.

Q & A

Q. What are the recommended methods for synthesizing (2R,6S)-2,6-Diphenylpiperidine with high enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. A common approach includes:

  • Chiral Auxiliary Use : Employing chiral amines or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during cyclization.
  • Dynamic Kinetic Resolution : Utilizing enzymatic or chemical methods to resolve racemic mixtures under kinetic control.
  • Post-Synthesis Purification : Techniques like preparative HPLC with chiral columns or crystallization in chiral solvents to enhance enantiomeric excess (ee).
    Key validation steps include polarimetry and chiral HPLC analysis to confirm ee >98%. For intermediates, monitor reaction progress via TLC or GC-MS .

Q. How can the stereochemistry of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-Ray Crystallography : The gold standard for absolute stereochemical assignment. Use programs like SHELXL (via SHELX suite) for structure refinement. Example: In a related piperidine derivative, deviations from the ideal plane of 0.045–0.054 Å confirmed stereochemistry via crystallographic data .
  • NMR Spectroscopy : Compare experimental 13C^{13}\text{C} NMR shifts with reference data (Table 1). For this compound, axial-equatorial proton coupling constants (Jax-eqJ_{\text{ax-eq}}) in 1H^1\text{H} NMR and NOESY correlations can differentiate stereoisomers .

Q. Table 1: 13C^{13}\text{C} NMR Chemical Shifts for Piperidine Derivatives

Carbon PositionPiperidine (ppm)2,6-Diphenylpiperidine (ppm)
C-2/C-645.252.8 (substituted)
C-3/C-525.728.3
C-435.138.9
Data adapted from conformational analysis studies .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and detect impurities.
  • Elemental Analysis : Verify empirical formula consistency (e.g., C17_{17}H19_{19}N).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns)?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated 13C^{13}\text{C} NMR shifts (using B3LYP/6-311+G(d,p)) with experimental data. Adjust solvation models (e.g., PCM for polar solvents) to improve agreement.
  • Crystallographic Refinement : Use SHELXL to refine X-ray data iteratively, checking for overfitting via R-factor and residual density maps. Example: A sparfloxacin derivative’s structure was resolved with R = 0.039 using high-resolution data .
  • Dynamic NMR : For solution-phase conformational discrepancies, variable-temperature NMR can reveal equilibrating conformers .

Q. What strategies are recommended for designing experiments to study the conformational dynamics of this compound in solution?

Methodological Answer:

  • Variable-Temperature 1H^{1}\text{H} NMR : Monitor coalescence of diastereotopic protons to estimate energy barriers (ΔG‡) between chair and boat conformers.
  • Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., GAFF) using crystallographic data to simulate solvent effects (e.g., DMSO vs. water).
  • NOESY/ROESY : Detect through-space correlations to identify dominant conformers. For example, axial phenyl groups in this compound exhibit distinct NOE contacts with adjacent protons .

Q. How can intermolecular interactions in this compound derivatives be systematically analyzed to predict crystal packing behavior?

Methodological Answer:

  • Hydrogen-Bonding Analysis : Use Mercury (CCDC) to map O—H⋯O/N and N—H⋯S interactions in crystal structures. For example, sulfonate derivatives form 3D networks via N+^+—H⋯O hydrogen bonds .
  • Hirshfeld Surface Analysis : Quantify π-π stacking (C⋯C contacts) and van der Waals contributions.
  • Powder XRD : Compare experimental PXRD patterns with simulated patterns from single-crystal data to assess polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.